Cas no 2248319-52-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate structure](https://ja.kuujia.com/scimg/cas/2248319-52-8x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate
- 2248319-52-8
- EN300-6524674
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- インチ: 1S/C22H16N2O6S/c1-23(15-9-3-2-4-10-15)31(28,29)19-14-8-7-13-18(19)22(27)30-24-20(25)16-11-5-6-12-17(16)21(24)26/h2-14H,1H3
- InChIKey: RISPYXBBPFBUJP-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CC=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(N(C)C1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 436.07290741g/mol
- どういたいしつりょう: 436.07290741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 792
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 109Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524674-1.0g |
2248319-52-8 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate 関連文献
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoateに関する追加情報
Chemical Profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate (CAS No. 2248319-52-8)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate, identified by its CAS number 2248319-52-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both dioxo and sulfamoyl functional groups in its framework suggests a high degree of reactivity and versatility, making it a promising candidate for further exploration.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The isoindol core in this compound is particularly noteworthy, as it is often associated with bioactive molecules that exhibit significant pharmacological properties. The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol provides a stable scaffold that can be modified to enhance binding affinity to biological targets. This has led to increased interest in derivatives of this class of compounds for their potential use in treating various diseases.
The benzoate moiety in the molecule contributes to its solubility and metabolic stability, which are critical factors in drug design. Additionally, the methyl(phenyl)sulfamoyl group introduces a polar region that can interact with hydrophilic pockets on proteins, thereby improving drug-receptor interactions. These features make the compound an attractive scaffold for designing small-molecule inhibitors and agonists.
In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are essential for understanding their mechanism of action. The dioxo group, located at the C1 and C3 positions of the isoindol ring, is known to participate in various redox reactions, which can be exploited for therapeutic purposes. This functional group has been extensively studied for its ability to modulate enzyme activity and cellular signaling pathways.
Furthermore, the sulfamoyl moiety at the C2 position is a well-established pharmacophore that enhances binding affinity through hydrogen bonding and ionic interactions. This group has been successfully incorporated into numerous drugs due to its ability to improve pharmacokinetic properties. The combination of these features in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate suggests a multifaceted approach to drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that this molecule can interact with various protein targets, including enzymes and receptors involved in inflammatory responses and cancer pathways. These findings provide a strong rationale for further investigating the potential therapeutic applications of this compound.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has allowed chemists to produce this compound in high yields with minimal impurities. This underscores the importance of robust synthetic methodologies in pharmaceutical research.
As interest in heterocyclic compounds continues to grow, so does the need for innovative approaches to their study and application. The structural complexity of this molecule presents both challenges and opportunities for researchers seeking to develop new drugs. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists are paving the way for more effective therapeutic interventions.
The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for studying fundamental biological processes and developing new diagnostic agents. The ability to modulate enzyme activity and protein-protein interactions with such precision holds promise for treating a wide range of diseases.
In conclusion, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate (CAS No. 2248319-52-8) represents a significant contribution to the field of medicinal chemistry. Its intricate structure and diverse functional groups make it a versatile scaffold for drug discovery. With ongoing research efforts focused on understanding its biological activity and optimizing its pharmacological properties, this compound is poised to play a crucial role in the development of novel therapeutic agents.
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